An In-depth Technical Guide to the Synthesis and Characterization of NUAK1 Inhibitor HTH-01-015
An In-depth Technical Guide to the Synthesis and Characterization of NUAK1 Inhibitor HTH-01-015
A valuable tool for research in neurodegenerative diseases.
Introduction
This technical guide details the synthesis and characterization of HTH-01-015, a potent and selective inhibitor of NUAK family SNF1-like kinase 1 (NUAK1). The initial query for "NDs-IN-1" is presumed to be a typographical error, as NUAK1 inhibitors are of significant interest in the field of neurodegenerative diseases (NDs). NUAK1 has been identified as a regulator of tau protein levels, a key factor in the pathology of tauopathies such as Alzheimer's disease.[1][2] This guide provides a comprehensive overview of the synthetic route, analytical characterization, and biological activity of HTH-01-015, intended for researchers, scientists, and drug development professionals.
Synthesis of HTH-01-015
The chemical synthesis of HTH-01-015 has been previously described.[3] The synthetic scheme is detailed in the supplementary online data of the referenced publication. While the full step-by-step protocol is extensive, the general approach involves a multi-step synthesis culminating in the formation of the final pyrimido-diazepine core structure.
Characterization of HTH-01-015
Comprehensive characterization of HTH-01-015 is crucial to confirm its identity, purity, and properties. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈N₈O | |
| Molecular Weight | 468.55 g/mol | |
| CAS Number | 1613724-42-7 | |
| Purity | ≥98% (HPLC) |
Analytical Data
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High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the synthesized HTH-01-015. A purity of ≥98% is typically expected for research-grade material.
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Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of HTH-01-015.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a powerful tool for elucidating the chemical structure of HTH-01-015. The following ¹H-NMR data has been reported for HTH-01-015 (400 MHz, DMSO-d6): δ 9.72–9.40 (br, 1 H), 8.74–8.61 (br, 1 H), 8.54–8.37 (br, 1 H).[4]
Biological Activity and Signaling Pathway
HTH-01-015 is a highly selective inhibitor of NUAK1. It exhibits potent inhibition of NUAK1 with an IC₅₀ of 100 nM.[3][5][6] Notably, it shows over 100-fold greater selectivity for NUAK1 compared to the related kinase NUAK2.[3][6] Furthermore, HTH-01-015 has been screened against a panel of 139 other kinases and was found to be remarkably specific, not significantly inhibiting other members of the AMPK family.[3][5]
The primary mechanism of action of HTH-01-015 is the inhibition of the kinase activity of NUAK1. In cellular assays, HTH-01-015 has been shown to inhibit the phosphorylation of the known NUAK1 substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445.[3][5]
NUAK1 Signaling in Neurodegeneration
NUAK1 has emerged as a promising therapeutic target for neurodegenerative diseases, particularly tauopathies.[1][2] Research has demonstrated that NUAK1 regulates the levels of the tau protein.[1] Specifically, NUAK1 phosphorylates tau at Serine 356, which stabilizes the protein and prevents its degradation.[1][2] In disease states like Alzheimer's, the accumulation of hyperphosphorylated tau forms neurofibrillary tangles, a hallmark of the pathology. By inhibiting NUAK1, compounds like HTH-01-015 can reduce tau phosphorylation, leading to decreased tau levels and potentially mitigating the progression of neurodegeneration.[1][7][8]
Caption: NUAK1 signaling pathway in normal physiology and tauopathy, and the therapeutic intervention with HTH-01-015.
Experimental Protocols
In Vitro Kinase Assay for NUAK1 Inhibition
This protocol is a general guideline for assessing the inhibitory activity of compounds like HTH-01-015 against NUAK1.
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Reagents and Materials:
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Recombinant human NUAK1 enzyme
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
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ATP (at a concentration near the Km for NUAK1)
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Substrate peptide (e.g., a synthetic peptide containing the NUAK1 phosphorylation motif)
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³²P-γ-ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
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HTH-01-015 stock solution (in DMSO)
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96-well plates
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Plate reader or scintillation counter
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Procedure:
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Prepare serial dilutions of HTH-01-015 in kinase buffer.
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Add the NUAK1 enzyme to each well of the 96-well plate.
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Add the diluted HTH-01-015 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP (spiked with ³²P-γ-ATP if using radioactive detection).
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Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
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Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
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Quantify the amount of phosphorylated substrate using a suitable detection method.
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Calculate the percent inhibition for each concentration of HTH-01-015 relative to the vehicle control.
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Determine the IC₅₀ value by fitting the data to a dose-response curve.
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Cellular Assay for MYPT1 Phosphorylation
This protocol outlines a general method to assess the cellular activity of HTH-01-015 by measuring the phosphorylation of its downstream target, MYPT1.
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Reagents and Materials:
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Cell line expressing NUAK1 (e.g., U2OS cells)
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Cell culture medium and supplements
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HTH-01-015 stock solution (in DMSO)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-MYPT1 (Ser445) and anti-total-MYPT1
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Secondary antibody (HRP-conjugated)
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Western blotting reagents and equipment
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Procedure:
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Plate the cells and allow them to adhere overnight.
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Treat the cells with various concentrations of HTH-01-015 or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
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Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
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Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with the primary antibody against phospho-MYPT1 (Ser445) overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe with the anti-total-MYPT1 antibody to normalize for protein loading.
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Quantify the band intensities to determine the effect of HTH-01-015 on MYPT1 phosphorylation.
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Conclusion
HTH-01-015 is a potent and highly selective inhibitor of NUAK1, making it an invaluable research tool for investigating the role of this kinase in cellular processes, particularly in the context of neurodegenerative diseases. This guide provides a foundational understanding of its synthesis, characterization, and biological activity, enabling researchers to effectively utilize this compound in their studies aimed at developing novel therapeutics for tauopathies and other related disorders.
References
- 1. Reduction of Nuak1 decreases tau and reverses phenotypes in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of Nuak1 Decreases Tau and Reverses Phenotypes in a Tauopathy Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. p-tau Ser356 is associated with Alzheimer’s disease pathology and is lowered in brain slice cultures using the NUAK inhibitor WZ4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
